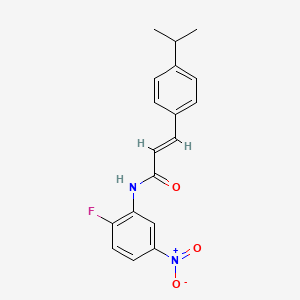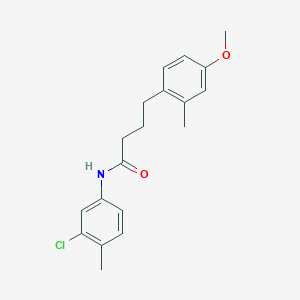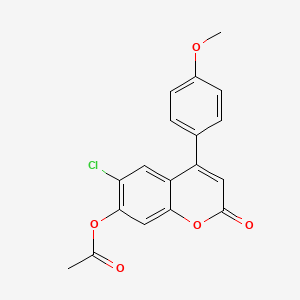
N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea, also known as FFT, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a thiourea derivative, which means it contains a sulfur atom attached to a carbon atom through a double bond. The fluorine atoms on the phenyl rings make FFT a highly reactive molecule with potential biological activity.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt signaling pathway. In bacteria and fungi, N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea may inhibit the synthesis of essential molecules such as DNA and RNA.
Biochemical and physiological effects:
N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea has been shown to have a variety of biochemical and physiological effects in cells. In cancer cells, N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea induces apoptosis and inhibits cell proliferation. In bacteria and fungi, N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea inhibits growth and may disrupt cell wall synthesis. Additionally, N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea has been shown to have antioxidant activity, which may be beneficial for reducing oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea in lab experiments is its high reactivity, which makes it a useful tool for studying biological activity. However, N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea is also highly toxic and may require special handling procedures to ensure safety. Additionally, the mechanism of action of N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea is not fully understood, which may limit its potential applications in certain fields.
Future Directions
There are many potential future directions for research on N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea. One area of interest is the development of N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea-based anticancer agents that can selectively target cancer cells while minimizing toxicity to healthy cells. Additionally, research could focus on the development of N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea-based antimicrobial agents that can combat drug-resistant bacteria and fungi. Finally, further studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea and its potential applications in various scientific fields.
Synthesis Methods
N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea can be synthesized through a variety of methods, including the reaction of 2-fluoroaniline and 4-fluorobenzoyl isothiocyanate in the presence of a base. This reaction results in the formation of N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea as a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea has been studied extensively for its potential applications in the field of medicinal chemistry. Research has shown that N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea exhibits anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2S/c14-9-5-7-10(8-6-9)16-13(18)17-12-4-2-1-3-11(12)15/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWSSNONPGHWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(4-fluorophenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)



![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)


![2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)
![2-(1-azepanylcarbonyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5724718.png)
